1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)8-5-11-13-4-3-12(9(8)13)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDNCWMSWQBCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been studied for their diverse physiological and pharmacological activities.
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes.
Biological Activity
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to act as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways.
Key Mechanisms Include:
- Inhibition of Phosphodiesterases (PDEs): The compound exhibits inhibitory effects on specific PDEs, particularly PDE10, which is implicated in neurological and psychiatric disorders. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), promoting vasodilation and neuroprotection .
- Anti-inflammatory Activity: Research indicates that derivatives of this compound can inhibit human platelet aggregation and reduce reactive oxygen species (ROS) production, suggesting potential applications in treating inflammatory conditions .
Biological Activity Data
The following table summarizes the biological activities and potency of this compound and its derivatives:
Case Study 1: Anti-inflammatory Effects
A study conducted on various imidazo[1,2-b]pyrazole derivatives demonstrated that compounds with cyclopropylmethyl substitutions exhibited significant anti-inflammatory properties. These compounds inhibited neutrophil chemotaxis and angiogenesis, indicating their potential as therapeutic agents for inflammatory diseases.
Case Study 2: Neurological Applications
Another investigation focused on the effects of this compound on neurological disorders. It was found that the compound could enhance cognitive functions in animal models by modulating cAMP levels through PDE inhibition. This suggests a promising avenue for treating conditions such as Alzheimer's disease and schizophrenia .
Research Findings
Recent studies have highlighted the compound's multitarget activity, suggesting its potential as a lead compound for developing new therapeutics. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the imidazo-pyrazole scaffold can significantly influence biological activity.
Noteworthy Findings Include:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several medicinal chemistry applications:
- Anticancer Activity : Studies indicate that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study found that certain imidazo[1,2-b]pyrazoles selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of imidazo[1,2-b]pyrazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of various inflammatory diseases .
- Neuroprotective Properties : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Agricultural Applications
The unique properties of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid extend to agricultural uses:
- Pesticide Development : Compounds with similar structures have been explored for their efficacy as pesticides. The imidazo[1,2-b]pyrazole framework can enhance the biological activity against pests while minimizing toxicity to non-target organisms .
- Growth Regulators : Research indicates that these compounds may act as plant growth regulators, influencing growth patterns and improving crop yields under specific conditions .
Materials Science Applications
In materials science, the compound's unique chemical structure allows for innovative applications:
- Polymer Chemistry : The incorporation of imidazo[1,2-b]pyrazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is crucial in developing advanced materials for various industrial uses .
- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles with tailored properties for drug delivery systems or as catalysts in chemical reactions .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer cell proliferation.
Case Study 2: Neuroprotection
Research conducted at a leading university reported that treatment with an imidazo[1,2-b]pyrazole derivative significantly reduced neuronal cell death in vitro models exposed to oxidative stress. This suggests potential therapeutic avenues for neurodegenerative diseases.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at position 1 of the imidazo[1,2-b]pyrazole core plays a critical role in determining molecular weight, solubility, and intermolecular interactions. Below is a comparison of key derivatives:
Key Observations :
- Molecular Weight : The cyclopropylmethyl-substituted analogue (247.26 g/mol) is heavier than the methyl variant (165.15 g/mol) but lighter than the 4-chlorobenzyl derivative (308.74 g/mol).
- Lipophilicity : Cyclopropylmethyl groups balance hydrophobicity and metabolic stability better than linear alkyl chains (e.g., isobutyl) or aromatic substituents (e.g., 4-chlorobenzyl) .
- Synthetic Accessibility : Propargyl and methyl derivatives are more straightforward to synthesize, as evidenced by their commercial availability .
Reactivity and Functionalization
The carboxylic acid group at position 7 enables further derivatization, such as esterification or amide formation. For example:
- Ethyl ester derivative (CAS 136548-98-6): Used as a synthetic intermediate, with a molecular formula of C₈H₉N₃O₂ and improved solubility in organic solvents .
In contrast, bulkier substituents like 4-chlorobenzyl could limit access to the core for further functionalization .
Preparation Methods
Functionalization at the 7-Position: Carboxylic Acid Formation
The carboxylic acid group at the 7-position is introduced either by direct carboxylation or by subsequent hydrolysis of ester intermediates.
- Ester Precursor Hydrolysis: Often, the 7-position is initially functionalized with an ester group (e.g., methyl or ethyl ester) during the synthesis. This ester is then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Direct Carboxylation: In some synthetic routes, direct carboxylation of the heterocyclic ring is achieved using carbon dioxide under catalytic conditions, though this method is less common for this compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Condensation and cyclization | Imidazole and pyrazole precursors | Acid catalyst or metal salt, heat | Formation of imidazo[1,2-b]pyrazole core |
| 2 | N-alkylation | Cyclopropylmethyl halide, base (K2CO3/NaH) | Polar aprotic solvent, reflux or room temp | Introduction of cyclopropylmethyl at N-1 |
| 3 | Ester hydrolysis | Acidic or basic aqueous solution | Reflux | Conversion of ester to carboxylic acid |
Advanced Methodologies and Catalysis
Although direct literature on the preparation of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is limited, related heterocyclic syntheses provide insights:
- Ultrasound-Assisted Synthesis: Ultrasound irradiation has been shown to accelerate heterocyclic syntheses, improve yields, and reduce reaction times. For example, InCl3-catalyzed multi-component reactions under ultrasound irradiation have efficiently produced pyrazole derivatives with carboxylic acid functionalities in short times (20 min) and moderate temperatures (40 °C).
- Catalyst Screening: Indium(III) chloride (InCl3) and other Lewis acids have been effective catalysts in related heterocyclic ring formations, enhancing reaction rates and selectivity.
- Green Chemistry Considerations: Using aqueous ethanol as a solvent and ultrasound irradiation aligns with green chemistry principles, improving reaction efficiency and reducing environmental impact.
Summary Table of Compound Data
| Parameter | Description |
|---|---|
| Compound Name | This compound |
| CAS Number | 2092281-13-3 |
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| Core Structure | Imidazo[1,2-b]pyrazole |
| Key Functional Groups | Cyclopropylmethyl (N-1 position), Carboxylic acid (7-position) |
| Typical Synthetic Techniques | Condensation, N-alkylation, Ester hydrolysis |
| Catalysts Used | Acid catalysts, metal salts (e.g., InCl3 for analogs) |
| Solvents | Polar aprotic solvents (DMF), aqueous ethanol (for green methods) |
| Reaction Enhancements | Ultrasound irradiation, Lewis acid catalysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
